REACTION_CXSMILES
|
[NH2:1][N:2]1[CH:6]=[CH:5][C:4]([Cl:7])=[C:3]1[C:8]([O:10]CC1C=CC=CC=1)=[O:9].Cl.C(OCC)C>CO.[Pd]>[NH2:1][N:2]1[CH:6]=[CH:5][C:4]([Cl:7])=[C:3]1[C:8]([OH:10])=[O:9]
|
Name
|
|
Quantity
|
20.56 g
|
Type
|
reactant
|
Smiles
|
NN1C(=C(C=C1)Cl)C(=O)OCC1=CC=CC=C1
|
Name
|
methanolic solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
205 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
At the end of this period, the reaction was stopped filtering palladium catalyst through a pad of Celite®
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
to give a light brown solid that
|
Type
|
FILTRATION
|
Details
|
This solid was filtrated
|
Type
|
WASH
|
Details
|
washed with petroleum ether
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
NN1C(=C(C=C1)Cl)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.32 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 103.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |